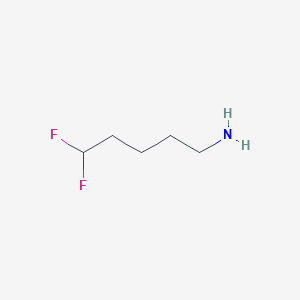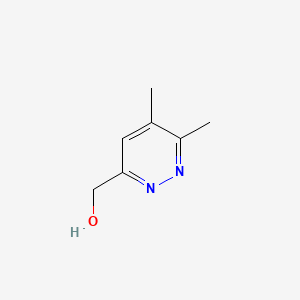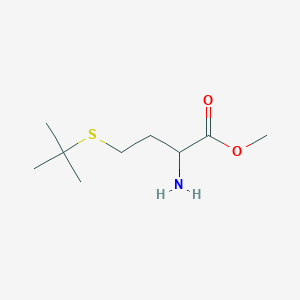
3-(2,3-Difluorobenzyl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Difluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2,3-difluorobenzyl group and a hydroxyl group at the 3-position. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol typically involves the reaction of azetidine with 2,3-difluorobenzyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the azetidine, followed by nucleophilic substitution with 2,3-difluorobenzyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
3-(2,3-Difluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Wissenschaftliche Forschungsanwendungen
3-(2,3-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(2,3-Difluorobenzyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Difluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:
3-(2,4-Difluorobenzyl)azetidin-3-ol: Similar structure but with fluorine atoms at different positions, leading to different chemical properties.
3-(2,3-Dichlorobenzyl)azetidin-3-ol: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.
3-(2,3-Difluorophenyl)azetidin-3-ol: Lacks the benzyl group, resulting in different steric and electronic effects.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluorobenzyl group.
Eigenschaften
Molekularformel |
C10H11F2NO |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
3-[(2,3-difluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
InChI-Schlüssel |
BWJDSIVOKZBQRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CC2=C(C(=CC=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



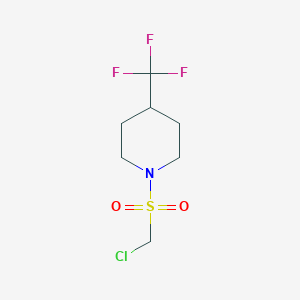
![2-(6-Fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13616144.png)
![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
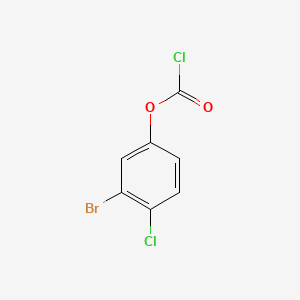
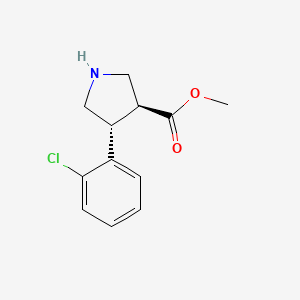
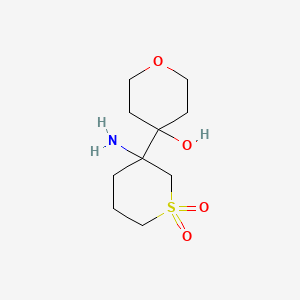
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

